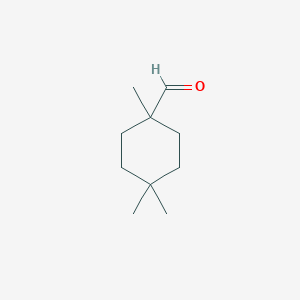
N-(3-氯苄基)-6,7-二甲氧基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential medicinal properties . The compound has a benzyl group substituted with a chlorine atom, and the quinazoline ring is substituted with two methoxy groups at positions 6 and 7 .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” would consist of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, substituted with two methoxy groups and an amine group linked to a 3-chlorobenzyl group .
科学研究应用
Anticonvulsant Activity
N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine: has been identified as an anticonvulsant agent. It exhibits pronounced activity in preventing or reducing the severity of seizures. The compound’s efficacy in this application stems from its ability to modulate neurological pathways that are implicated in seizure activity .
Anti-Alcohol Dependency
This compound also shows promise in the treatment of alcohol dependency. Its molecular structure allows it to interact with neural receptors that may be involved in the addiction cycle, providing a potential therapeutic pathway for individuals struggling with alcohol use disorder .
Water Solubility Enhancement
A derivative of this compound has been synthesized to improve water solubility, which is crucial for drug bioavailability. By acylating the compound with succinic anhydride, researchers have created a ureide that is more soluble in aqueous media, potentially leading to a formulation with enhanced bioavailability .
Prodrug Potential
The modified ureide form of this compound could act as a prodrug, meaning it can be metabolized into an active drug within the body. This property is beneficial for creating medications with prolonged action, as it allows for sustained release and absorption over time .
Anticonvulsant and Nootropic Effects
Compounds containing succinate, such as the synthesized ureide derivative, have shown both anticonvulsant and nootropic effects. These properties make it useful for reducing alcohol abstinence syndrome and enhancing cognitive functions .
Biological Activity Enhancement
The introduction of acyl groups into the molecule aims to enhance its biological activity. This strategy is often employed to increase the therapeutic potential of biologically active compounds, potentially leading to more effective treatments .
未来方向
The future directions for the study of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” could involve further investigation into its synthesis, properties, and potential biological activity. Given the interest in quinazolinamine derivatives for their potential medicinal properties , this compound could be of interest for future research.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRFECAMPSDAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)
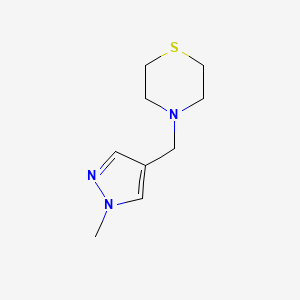
![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)


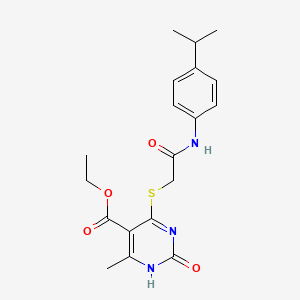
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
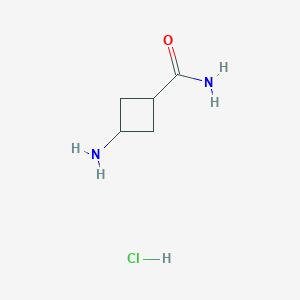

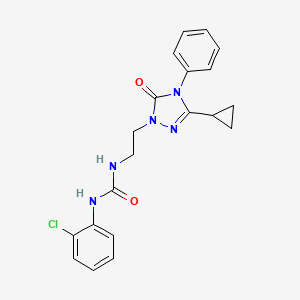
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)

